Enlimomab is classified as a monoclonal antibody and is derived from murine sources. It specifically binds to the extracellular domain of ICAM-1, which is expressed on various cell types, including endothelial cells during inflammatory responses. The clinical applications of enlimomab are primarily in the fields of immunology and transplant medicine .
The synthesis of enlimomab involves several key methods:
These methods ensure a high yield and purity of the monoclonal antibody suitable for clinical use.
The molecular structure of enlimomab consists of several critical components:
The molecular weight of enlimomab is approximately 150 kDa, typical for IgG antibodies .
Enlimomab participates in several biochemical interactions:
These reactions underscore both the therapeutic potential and the risks associated with enlimomab.
Enlimomab exerts its effects through a multi-step mechanism:
Enlimomab exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective therapeutic use and formulation stability .
Enlimomab has several important scientific applications:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2